molecular formula C6H8O4 B144444 (R)-5-Oxotetrahydrofuran-3-yl acetate CAS No. 138666-02-1

(R)-5-Oxotetrahydrofuran-3-yl acetate

Cat. No. B144444
M. Wt: 144.12 g/mol
InChI Key: QOAAHMCFVNHTBI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Oxotetrahydrofuran-3-yl acetate, also known as (R)-THFA, is a chiral organic compound that is widely used in scientific research. Its unique chemical structure and properties make it an important intermediate in the synthesis of various biologically active molecules.

Mechanism Of Action

The mechanism of action of (R)-THFA is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, where it helps to control the stereochemistry of the products. In addition, (R)-THFA has been shown to interact with various enzymes and receptors in the body, which may contribute to its biological activity.

Biochemical And Physiological Effects

(R)-THFA has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have antiviral, anticancer, and antibacterial activity, as well as anti-inflammatory and neuroprotective effects. In addition, (R)-THFA has been shown to modulate various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (R)-THFA in lab experiments is its high enantiomeric purity, which makes it a valuable tool for studying stereochemistry and enantioselective reactions. In addition, (R)-THFA is relatively easy to synthesize and is commercially available. However, one of the limitations of using (R)-THFA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of (R)-THFA. One area of interest is the discovery of new synthetic methods for (R)-THFA, which may improve its efficiency and reduce its environmental impact. In addition, further research is needed to fully understand the mechanism of action of (R)-THFA and its potential applications in drug discovery and chiral catalysis. Finally, the development of new derivatives of (R)-THFA may lead to the discovery of new biologically active molecules with improved properties.

Synthesis Methods

(R)-THFA can be synthesized using a variety of methods, including enzymatic resolution, asymmetric hydrogenation, and chiral pool synthesis. One of the most commonly used methods is the enzymatic resolution of racemic THFA using lipases. This method involves the selective hydrolysis of one enantiomer of THFA, resulting in the production of (R)-THFA with high enantiomeric purity.

Scientific Research Applications

(R)-THFA has been used in a wide range of scientific research applications, including drug discovery, organic synthesis, and chiral catalysis. It is a key intermediate in the synthesis of various biologically active molecules, such as antiviral agents, anticancer drugs, and antibiotics. In addition, (R)-THFA has been used as a chiral ligand in asymmetric catalysis, where it plays an important role in promoting enantioselective reactions.

properties

IUPAC Name

[(3R)-5-oxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAAHMCFVNHTBI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Oxotetrahydrofuran-3-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.